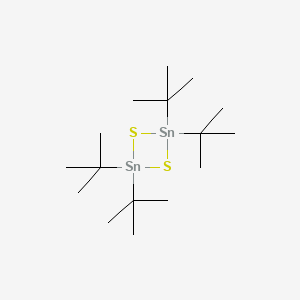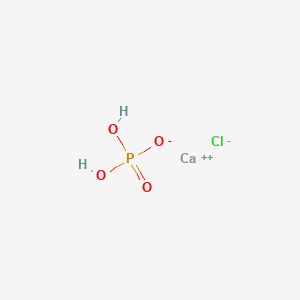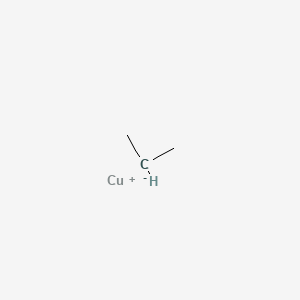
3-Methoxyoct-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxyoct-4-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a methoxy group (-OCH₃) attached to the fourth carbon of an octene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyoct-4-ene can be achieved through several methods. One common approach involves the alkylation of 4-octen-3-ol with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes using transition metal catalysts such as palladium or nickel. These catalysts facilitate the hydroalkoxylation of 1-octene with methanol, resulting in the formation of the desired product. The reaction is usually carried out under controlled pressure and temperature conditions to optimize yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxyoct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon (Pd/C) can yield 3-methoxyoctane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: 3-Methoxyoctane
Substitution: Various substituted alkenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxyoct-4-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Wirkmechanismus
The mechanism of action of 3-Methoxyoct-4-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and van der Waals interactions , influencing the compound’s binding affinity and activity. The double bond in the octene chain can undergo electrophilic addition reactions , further modulating its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-1-octene
- 4-Methoxy-1-octene
- 3-Methoxy-2-octene
Uniqueness
3-Methoxyoct-4-ene is unique due to the specific position of the methoxy group and the double bond, which imparts distinct chemical and physical properties. This structural arrangement can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
55668-16-1 |
|---|---|
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
3-methoxyoct-4-ene |
InChI |
InChI=1S/C9H18O/c1-4-6-7-8-9(5-2)10-3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
CYSQFLOPSAUAFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC(CC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)



![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)






![Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14634107.png)
